molecular formula C29H28ClNO2 B126219 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol CAS No. 142569-70-8

2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

Cat. No. B126219
M. Wt: 458 g/mol
InChI Key: ZSHIDKYITZZTLA-MGUPHCMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a 7-chloro-2-quinolinyl moiety, which is a common feature in many biologically active compounds, including antimalarial drugs . The structure also suggests the presence of a biphenyl system and a propanol substituent, which may contribute to the compound's physicochemical properties and potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of quinolin-8-ols can be achieved through the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which proceeds via alkylideneaminyl radical intermediates . Similarly, the synthesis of related compounds with antimalarial activity involves a series of steps starting from substituted 1-phenyl-2-propanones, proceeding through various intermediates, and culminating in a final condensation with 4,7-dichloroquinoline . These methods highlight the complexity and the need for precise control over reaction conditions to achieve the desired quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be extensively studied using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods allow for the determination of structural parameters, spectroscopic characterization, and analysis of electronic properties . For example, the structural parameters of related quinoline dyes have been determined using DFT, and their electronic interactions and stabilization energies have been analyzed through Natural Bond Orbital (NBO) analysis . Such computational studies are essential for understanding the behavior of quinoline derivatives at the molecular level.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those that form fluorescent derivatives, which are useful in analytical applications such as high-performance liquid chromatography (HPLC). For example, quinoxaline derivatives have been used as fluorescence derivatization reagents for alcohols, indicating the potential for the compound to be used in similar analytical methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the optical and electronic properties of a quinoline derivative have been studied, revealing two optical bandgap values indicative of direct and indirect transitions, which are important for applications in semiconductors and solar cells . These properties, including bandgap, absorption index, and electrical conductivity, are crucial for understanding the potential technical applications of the compound.

Scientific Research Applications

Analytical Methods Development

  • A study by Amin, Cheng, and Rogers (1995) focused on developing an accurate assay for quantitating MK-0476, a leukotriene D4-receptor antagonist, in human plasma. This involved protein precipitation and reversed-phase liquid chromatography with fluorescence detection, useful for determining plasma concentrations of MK-0476 in humans receiving the drug orally (Amin, Cheng, & Rogers, 1995).

Medicinal Chemistry and Drug Development

  • Zamboni et al. (1992) conducted synthetic and structure-activity studies on a series of styrylquinoline compounds, leading to the discovery of potent and orally active leukotriene D4 receptor antagonists. This research demonstrated the importance of certain structural elements for binding and potency, contributing to the development of effective treatments for conditions like asthma (Zamboni et al., 1992).

Synthesis and Characterization of Derivatives

  • Research by Werbel et al. (1986) involved the synthesis of a series of derivatives related to this compound, examining their antimalarial activity and quantitative structure-activity relationships. This study highlighted the significance of specific molecular modifications for enhancing antimalarial potency (Werbel et al., 1986).

Exploration of Chemical Reactions

  • Mamedov et al. (1991) explored the medium effect on the reaction of a related compound with ortho-phenylenediamine. Their findings provided insights into the chemical behavior of similar compounds under different conditions, contributing to a better understanding of their reactivity (Mamedov et al., 1991).

Development of Analytical Techniques

  • Lund et al. (2016) synthesized enantiomers of a building block for β-blockers using lipase B from Candida antarctica. This highlighted the potential of biocatalysis in producing pharmaceutical intermediates with high enantioselectivity (Lund, Bøckmann, & Jacobsen, 2016).

Microbial Biotransformation

  • Shafiee, Motamedi, and King (1998) reported on the microbial transformation of a key intermediate in the synthesis of the anti-asthma drug, Montelukast. They isolated and characterized an NADPH-dependent enzyme responsible for this transformation, showcasing the role of microbial biocatalysis in drug synthesis (Shafiee, Motamedi, & King, 1998).

Microwave-Assisted Synthesis

  • Shu (2010) demonstrated a microwave-assisted synthesis method for a derivative of this compound. This method highlighted the use of modern synthetic techniques to improve efficiency in chemical synthesis (Shu, 2010).

Pharmaceutical Intermediates Synthesis

  • He et al. (2012) presented a novel synthetic route for preparing a key intermediate of Montelukast. This work contributes to the field of pharmaceutical synthesis, showing the importance of developing efficient methods for producing drug intermediates (He et al., 2012).

Anticancer and Anti-Inflammatory Research

  • Kotra, Ganapaty, and Adapa (2010) synthesized a series of quinolinyl chalcone derivatives, including this compound, and evaluated their anticancer and anti-inflammatory activities. Such research is crucial for identifying new potential therapeutics (Kotra, Ganapaty, & Adapa, 2010).

Future Directions

The future directions for this compound would depend on its intended applications. If it has biological activity, it could be further developed as a pharmaceutical or biotechnological tool. If it has unique physical or chemical properties, it could find use in materials science or other areas of chemistry .

properties

IUPAC Name

(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHIDKYITZZTLA-FCPABOFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

CAS RN

287930-77-2, 142569-70-8
Record name 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287930-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Montelukast alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287930772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONTELUKAST ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA9LM1I3YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Reactant of Route 2
Reactant of Route 2
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Reactant of Route 3
Reactant of Route 3
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Reactant of Route 4
Reactant of Route 4
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Reactant of Route 5
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Reactant of Route 6
Reactant of Route 6
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.